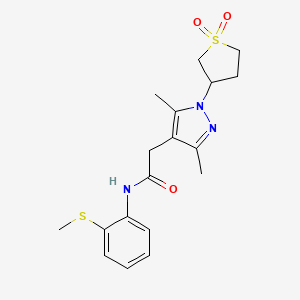
N-(3-Methyl-1-phenylbutan-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methyl-1-phenylbutan-2-yl)prop-2-enamide is an organic compound with the molecular formula C14H17NO It is known for its unique structure, which includes a phenyl group, a butanamide backbone, and a prop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1-phenylbutan-2-yl)prop-2-enamide typically involves the reaction of 3-methyl-1-phenylbutan-2-amine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methyl-1-phenylbutan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, temperature around 0-25°C
Reduction: Lithium aluminum hydride in anhydrous ether, temperature around 0-25°C
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, temperature around 0-5°C
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Corresponding amines
Substitution: Nitro or halogenated derivatives of the phenyl group
Aplicaciones Científicas De Investigación
N-(3-Methyl-1-phenylbutan-2-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-Methyl-1-phenylbutan-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-Methyl-1-phenylbutan-2-yl)acetamide
- N-(3-Methyl-1-phenylbutan-2-yl)butanamide
- N-(3-Methyl-1-phenylbutan-2-yl)propionamide
Uniqueness
N-(3-Methyl-1-phenylbutan-2-yl)prop-2-enamide is unique due to its specific structural features, such as the presence of both a phenyl group and a prop-2-enamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(3-methyl-1-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-14(16)15-13(11(2)3)10-12-8-6-5-7-9-12/h4-9,11,13H,1,10H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOXSPNFFILOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2477148.png)
![8-methoxy-2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine](/img/structure/B2477149.png)
![3-[4-(furan-2-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2477152.png)

![1-Methyl-1,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2477157.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 2,2,6a,6b,9,9,12a-heptamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2477158.png)




![2-[(3-{3-oxo-3H-benzo[f]chromen-2-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile](/img/structure/B2477168.png)
![6-(2-bromobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2477169.png)
![(2E)-3-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2477170.png)

